molecular formula C6H4BBrClFO2 B1527144 3-Bromo-4-chloro-2-fluorophenylboronic acid CAS No. 1987879-74-2

3-Bromo-4-chloro-2-fluorophenylboronic acid

Cat. No. B1527144
CAS RN: 1987879-74-2
M. Wt: 253.26 g/mol
InChI Key: NCASPTLBORLQPV-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-2-fluorophenylboronic acid is a chemical compound with the molecular formula C6H4BBrClFO2 and a molecular weight of 253.26 . It is also known by its IUPAC name, (3-bromo-4-chloro-2-fluorophenyl)boronic acid .


Molecular Structure Analysis

The molecular structure of 3-Bromo-4-chloro-2-fluorophenylboronic acid consists of a phenyl ring substituted with bromo, chloro, and fluoro groups, and a boronic acid group . The canonical SMILES representation is B(C1=C(C(=C(C=C1)Cl)Br)F)(O)O .


Chemical Reactions Analysis

While specific chemical reactions involving 3-Bromo-4-chloro-2-fluorophenylboronic acid are not available, boronic acids are generally known to participate in various types of reactions. These include Suzuki-Miyaura coupling, which is a type of palladium-catalyzed cross-coupling reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-4-chloro-2-fluorophenylboronic acid include a molecular weight of 253.26 and a complexity of 163 . It has a heavy atom count of 12, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 2 . The topological polar surface area is 40.5Ų .

properties

IUPAC Name

(3-bromo-4-chloro-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrClFO2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCASPTLBORLQPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Cl)Br)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-chloro-2-fluorophenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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